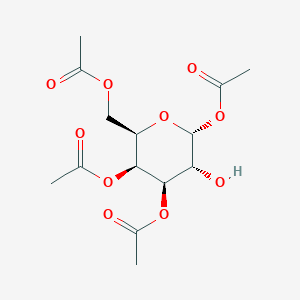

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Overview

Description

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is an acetylated sugar that has wide applications in organic synthesis .

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose has been optimized from the original procedure. The procedure is a single-step synthesis starting from acetobromoglucose in the presence of CAN . This important precursor is now available in three efficient steps from D-glucose .

Molecular Structure Analysis

The molecular structure of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is complex. It is an acetylated sugar, meaning it has acetyl groups attached to its structure .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose are complex. The Cu(I)-catalyzed 1,3-dipolar cycloaddition of an azide and a terminal alkyne is becoming an increasingly popular tool for synthetic chemists. This is the most representative of the so-called ‘click reactions’ and it is used to generate 1,4-disubstituted triazoles in high yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose are determined by its molecular structure. It is an acetylated sugar, which gives it certain properties useful in organic synthesis .

Scientific Research Applications

Synthesis of Glycoconjugates

This compound is extensively used in the synthesis of glycoconjugates due to its protected hydroxyl groups, which allow for selective deprotection and subsequent conjugation to proteins or lipids . This is crucial in the development of vaccines and targeted drug delivery systems.

Carbohydrate Chemistry Research

In carbohydrate chemistry, 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose serves as a key intermediate for the synthesis of complex carbohydrates . Its acetyl groups make it a versatile starting material for the construction of oligosaccharides.

Drug Delivery Systems

The compound’s derivatives are used to create prodrugs and to enhance the delivery of therapeutic agents . For instance, its azido derivative can be loaded into biodegradable nanoparticles for targeted drug delivery.

Biochemistry Studies

It plays a role in biochemistry research as a building block for synthesizing various glycosides and glycosylated natural products . These are important for studying enzyme-substrate interactions and metabolic pathways.

Pharmacology

In pharmacology, this sugar derivative is used to modify the pharmacokinetic properties of drugs . It can improve drug solubility and stability, which is essential for developing new medications.

Organic Synthesis

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a precursor in the synthesis of many organic molecules . Its protected form allows for selective reactions to occur at the desired sites of the molecule.

Material Science

This compound is utilized in material science for the modification of surfaces and the creation of biocompatible materials . Its derivatives can be used to coat surfaces to improve their interaction with biological systems.

Analytical Chemistry

In analytical chemistry, it is used as a standard for calibrating instruments and as a reagent in the development of new analytical methods . Its well-defined structure and properties make it ideal for such applications.

Mechanism of Action

Target of Action

1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose, also known as 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE, is a synthetic compound that is primarily used as an intermediate in the synthesis of various biochemical compounds . It is often used in carbohydrate chemistry for the preparation of differentially substituted synthetic intermediates .

Mode of Action

The compound acts as a building block in the synthesis of various biochemical compounds . It is involved in regioselective, partial protection, an important transformation in carbohydrate chemistry . This compound can rapidly isomerize into its more stable hemiacetal counterpart .

Biochemical Pathways

It is known to be used in the synthesis of disaccharides and d-glucose6-phosphate . It is also used as an intermediate in the preparation of beta-glucosides .

Result of Action

The primary result of the action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is the synthesis of various biochemical compounds. It is used as a building block in the synthesis of disaccharides and D-glucose6-phosphate , and as an intermediate in the preparation of beta-glucosides .

Action Environment

The action of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose is influenced by various environmental factors. For instance, it is known to rapidly isomerize into its more stable hemiacetal counterpart . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.

Safety and Hazards

Future Directions

The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .

properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416225 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |

CAS RN |

56822-34-5 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?

A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.

Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?

A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)